TC-A 2317 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

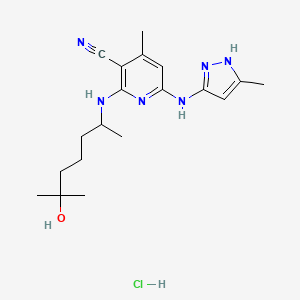

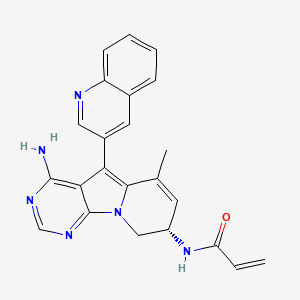

TC-A 2317 hydrochloride: is a potent and selective inhibitor of Aurora kinase A, with a dissociation constant (Ki) of 1.2 nanomolar. It exhibits excellent selectivity over Aurora kinase B (Ki = 101 nanomolar) and more than 60 other kinases. This compound is known for its good cell permeability and antitumor activity .

作用机制

TC-A 2317 盐酸盐通过选择性抑制极光激酶 A(有丝分裂的关键调节因子)发挥作用。通过与极光激酶 A 的 ATP 结合位点结合,它阻止下游底物的磷酸化,导致细胞周期停滞和凋亡。 这种抑制破坏了细胞分裂过程中染色体的正确排列和分离,最终导致肿瘤生长受到抑制 .

生化分析

Biochemical Properties

TC-A 2317 hydrochloride acts as an inhibitor of Aurora kinase A with a high affinity (Ki = 1.2 nM). It exhibits excellent selectivity over Aurora kinase B (Ki = 101 nM) and more than 60 other kinases . The compound interacts with the ATP-binding site of Aurora kinase A, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

This compound has been shown to affect various types of cells, particularly cancer cells. It inhibits the proliferation of HCT116 cells with an IC50 of 115 nM . By targeting Aurora kinase A, this compound disrupts the mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and inducing apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of Aurora kinase A, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of key substrates involved in mitotic spindle assembly and chromosome segregation. As a result, cells treated with this compound experience mitotic defects, leading to cell cycle arrest and apoptosis. Additionally, the compound’s selectivity for Aurora kinase A over other kinases minimizes off-target effects and enhances its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. In in vitro studies, the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells. In in vivo studies, this compound has shown good pharmacokinetic properties, with a Cmax value of 4930 nM and a serum concentration of 52 nM after 24 hours at a dosage of 30 mg/kg in rats

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 30 mg/kg administered orally for 14 days, the compound inhibited tumor growth by 59% in an HCT-116 xenograft mice model without causing a decrease in body weight . Higher doses may result in increased efficacy, but potential toxic or adverse effects should be carefully monitored to determine the optimal therapeutic window.

Transport and Distribution

This compound is transported and distributed within cells and tissues through mechanisms that involve its interaction with transporters and binding proteins. The compound exhibits good cell permeability, allowing it to effectively reach its target within cells. Its distribution within tissues is influenced by factors such as blood flow, tissue affinity, and cellular uptake mechanisms .

准备方法

合成路线和反应条件: TC-A 2317 盐酸盐的合成涉及多个步骤,从市售的起始原料开始最后一步涉及形成盐酸盐,以提高化合物的溶解度和稳定性 .

工业生产方法: TC-A 2317 盐酸盐的工业生产通常涉及优化合成路线以最大限度地提高收率和纯度。 这包括使用高纯度试剂、控制反应条件以及高效的纯化技术,例如重结晶和色谱 .

化学反应分析

反应类型: TC-A 2317 盐酸盐主要由于氰基和氨基等反应性官能团的存在而进行取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 常用试剂包括卤代烷烃和胺,条件包括高温和碱的存在。

氧化反应: 过氧化氢或高锰酸钾等试剂可以在酸性或碱性条件下使用。

还原反应: 常用还原剂包括氢化锂铝或硼氢化钠

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,取代反应可以产生 TC-A 2317 盐酸盐的各种取代衍生物,而氧化和还原反应可以改变分子中存在的官能团 .

科学研究应用

化学: TC-A 2317 盐酸盐被用作工具化合物,用于研究极光激酶 A 在细胞周期调控和有丝分裂中的作用。 它有助于理解细胞分裂中涉及的生化途径和分子机制 .

生物学: 在生物学研究中,TC-A 2317 盐酸盐用于研究极光激酶 A 抑制对细胞过程的影响,如增殖、凋亡和分化。 它也用于与癌症生物学和靶向治疗开发相关的研究 .

医学: TC-A 2317 盐酸盐在临床前研究中已显示出作为抗肿瘤剂的潜力。 它正在探索其在各种癌症类型(包括结直肠癌和其他实体瘤)中的治疗应用 .

工业: 在制药行业,TC-A 2317 盐酸盐用于以靶向极光激酶 A 为重点的药物发现和开发计划。 它作为开发新型抗癌药物的先导化合物 .

相似化合物的比较

类似化合物:

VX-680 (MK-0457): 另一种极光激酶抑制剂,对极光激酶 A、B 和 C 有活性。

阿利塞替布 (MLN8237): 一种选择性的极光激酶 A 抑制剂,具有类似的抗肿瘤特性。

丹舒替布 (PHA-739358): 一种全极光激酶抑制剂,对多种激酶有活性

独特性: TC-A 2317 盐酸盐因其对极光激酶 A 相对于极光激酶 B 和其他激酶的高度选择性而脱颖而出。这种选择性减少了脱靶效应,增强了其作为治疗剂的潜力。 此外,其良好的细胞渗透性和药代动力学特性使其在研究和药物开发中成为宝贵的工具 .

属性

IUPAC Name |

2-[(6-hydroxy-6-methylheptan-2-yl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVATYHPJJPMIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245907-03-2 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-[(5-hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245907-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B611177.png)